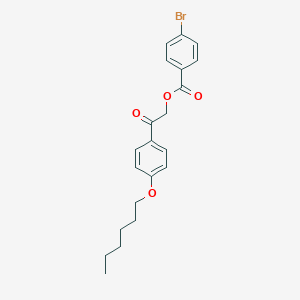
N'-(1-phenylpropylidene)octanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(1-phenylpropylidene)octanohydrazide, also known as PPOH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPOH is a hydrazide derivative that has been synthesized through various methods and has been found to possess several biochemical and physiological effects.
Scientific Research Applications
N'-(1-phenylpropylidene)octanohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N'-(1-phenylpropylidene)octanohydrazide has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. N'-(1-phenylpropylidene)octanohydrazide has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In agriculture, N'-(1-phenylpropylidene)octanohydrazide has been studied for its potential use as a plant growth regulator and as a pesticide. In materials science, N'-(1-phenylpropylidene)octanohydrazide has been studied for its potential use as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of N'-(1-phenylpropylidene)octanohydrazide is not fully understood, but it has been found to act as a reactive oxygen species scavenger, inhibiting oxidative stress and inflammation. N'-(1-phenylpropylidene)octanohydrazide has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and nitric oxide synthase. Additionally, N'-(1-phenylpropylidene)octanohydrazide has been found to modulate the expression of various genes involved in inflammation and cell growth.
Biochemical and Physiological Effects
N'-(1-phenylpropylidene)octanohydrazide has been found to possess several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. N'-(1-phenylpropylidene)octanohydrazide has also been found to modulate the expression of various genes involved in inflammation and cell growth. In animal studies, N'-(1-phenylpropylidene)octanohydrazide has been found to reduce inflammation, oxidative stress, and neuronal damage. N'-(1-phenylpropylidene)octanohydrazide has also been found to inhibit tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of using N'-(1-phenylpropylidene)octanohydrazide in lab experiments is its ability to inhibit oxidative stress and inflammation, which are common factors in various diseases and conditions. N'-(1-phenylpropylidene)octanohydrazide has also been found to have low toxicity and is relatively easy to synthesize. However, one of the limitations of using N'-(1-phenylpropylidene)octanohydrazide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of N'-(1-phenylpropylidene)octanohydrazide, including further investigation of its mechanism of action and its potential applications in medicine, agriculture, and materials science. Additional studies are needed to determine the optimal dosage and administration of N'-(1-phenylpropylidene)octanohydrazide for various conditions. Future studies may also focus on the development of novel N'-(1-phenylpropylidene)octanohydrazide derivatives with improved solubility and efficacy.
Conclusion
In conclusion, N'-(1-phenylpropylidene)octanohydrazide is a hydrazide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. N'-(1-phenylpropylidene)octanohydrazide has been synthesized through various methods and has been found to possess several biochemical and physiological effects. N'-(1-phenylpropylidene)octanohydrazide has potential applications in medicine, agriculture, and materials science, and further studies are needed to determine its optimal dosage and administration for various conditions.
Synthesis Methods
N'-(1-phenylpropylidene)octanohydrazide can be synthesized through various methods, including the reaction of 1-phenyl-1-propanone with hydrazine hydrate and octanoic acid. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization. Other methods of synthesis include the reaction of 1-phenyl-1-propanone with octanoyl chloride and hydrazine hydrate or the reaction of 1-phenyl-1-propanone with octanoic acid hydrazide.
properties
Product Name |
N'-(1-phenylpropylidene)octanohydrazide |
|---|---|
Molecular Formula |
C17H26N2O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-[(E)-1-phenylpropylideneamino]octanamide |
InChI |
InChI=1S/C17H26N2O/c1-3-5-6-7-11-14-17(20)19-18-16(4-2)15-12-9-8-10-13-15/h8-10,12-13H,3-7,11,14H2,1-2H3,(H,19,20)/b18-16+ |
InChI Key |
GRZXLJNFRCEAEE-FBMGVBCBSA-N |
Isomeric SMILES |
CCCCCCCC(=O)N/N=C(\CC)/C1=CC=CC=C1 |
SMILES |
CCCCCCCC(=O)NN=C(CC)C1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCC(=O)NN=C(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{4-nitrophenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274030.png)
![4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide](/img/structure/B274032.png)





![[1,2,5]Oxadiazolo[3,4-E]bis[1,2,4]triazolo[4,3-a:3',4'-c]pyrazine](/img/structure/B274042.png)


![4,11-Di(tert-butyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B274045.png)
